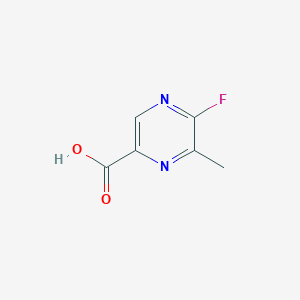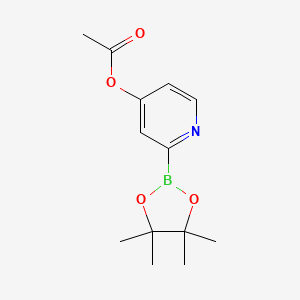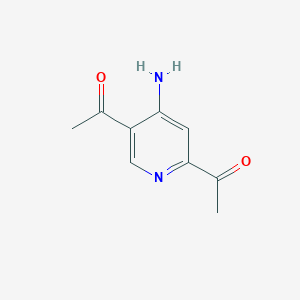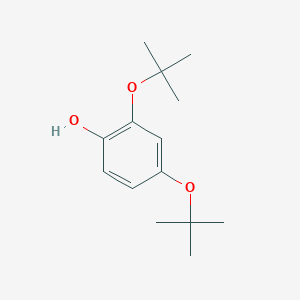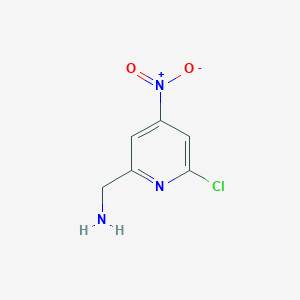
(6-Chloro-4-nitropyridin-2-YL)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-4-nitropyridin-2-YL)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, a nitro group at the 4th position, and a methylamine group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-nitropyridin-2-YL)methylamine typically involves the nitration of 6-chloropyridine followed by the introduction of the methylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-4-nitropyridine is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(6-Chloro-4-nitropyridin-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(6-Chloro-4-nitropyridin-2-YL)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (6-Chloro-4-nitropyridin-2-YL)methylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methylamine groups can also contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- (6-Chloro-3-nitropyridin-2-YL)methylamine
- (6-Chloro-5-nitropyridin-2-YL)methylamine
- (6-Chloro-4-nitropyridin-3-YL)methylamine
Uniqueness
(6-Chloro-4-nitropyridin-2-YL)methylamine is unique due to the specific positioning of the chloro, nitro, and methylamine groups on the pyridine ring
属性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
(6-chloro-4-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3,8H2 |
InChI 键 |
KVHAOHCMMTXVEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CN)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


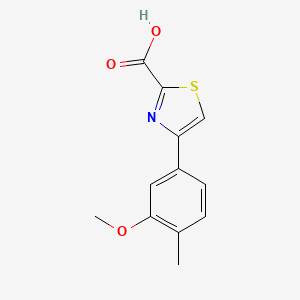
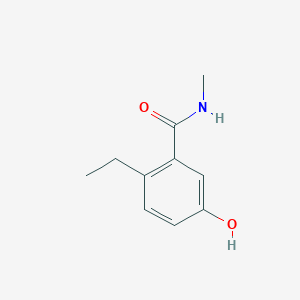

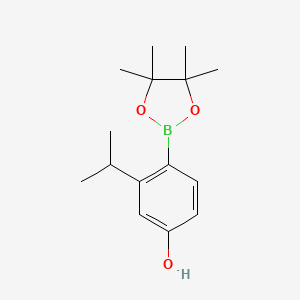
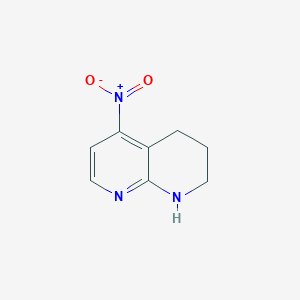

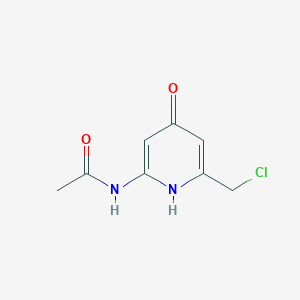
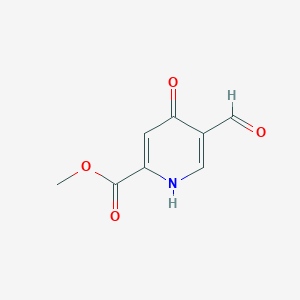
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)

